4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can affect the rate and outcome of the reaction .Physical and Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, density, and solubility. Its chemical properties refer to its reactivity with other substances .Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Krutošíková et al. (2000) explored the effect of microwave irradiation on the reaction of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with active methylene compounds, including the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate. This research highlighted the benefits of microwave irradiation in shortening reaction times while maintaining comparable yields, showcasing an efficient synthesis approach for related compounds Krutošíková et al., 2000.
Medicinal Chemistry Applications
- Research on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including studies on their analgesic and antiinflammatory activities, demonstrates the potential medicinal chemistry applications of pyrrole derivatives. These studies indicate that certain pyrrole derivatives can match or surpass the potency of well-known anti-inflammatory agents like indomethacin in both acute and chronic animal models Muchowski et al., 1985.
Photoreactions and Material Science
- The photoreaction of pyridinecarboxylic esters in acidic methanolic solutions under different atmospheres, researched by Sugiyama et al. (1984), provided insights into the methoxylation of pyridine rings. This study is relevant for understanding the chemical behavior of related pyrrole derivatives under UV irradiation, which could be useful in material science and synthetic chemistry Sugiyama et al., 1984.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGCFTUKSHJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.